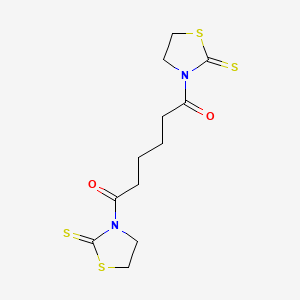
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione (1,6-BTHD) is a sulfur-containing heterocyclic compound with a unique structure and several potential applications in the fields of chemistry and biochemistry. It has been found to be a valuable tool for the synthesis of organic compounds, as well as for the study of biological activity.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves the reaction of two molecules of thiosemicarbazide with adipic acid in the presence of acetic anhydride and concentrated sulfuric acid to obtain the desired product.
Starting Materials
Adipic acid, Thiosemicarbazide, Acetic anhydride, Concentrated sulfuric acid
Reaction
Step 1: Dissolve 2.0 g of adipic acid in 20 mL of acetic anhydride and add 0.5 mL of concentrated sulfuric acid while stirring., Step 2: Add 2.0 g of thiosemicarbazide to the reaction mixture and stir for 2 hours at room temperature., Step 3: Heat the reaction mixture to 80°C and stir for an additional 2 hours., Step 4: Cool the reaction mixture to room temperature and filter the precipitate., Step 5: Wash the precipitate with cold water and recrystallize from ethanol to obtain pure 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione.
Applications De Recherche Scientifique
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has been used in a variety of scientific research applications, including drug development, biocatalysis, and enzyme inhibition. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, it has been used as a substrate for biocatalytic reactions, such as hydrolysis and oxidation. Finally, it has been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as monoamine oxidase.
Mécanisme D'action
The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is not yet fully understood. However, it is believed to act by forming a covalent bond with the active site of the enzyme, which inhibits its activity. Additionally, it has been suggested that it may also interact with other proteins or molecules in the cell, thus affecting its activity.
Effets Biochimiques Et Physiologiques
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as monoamine oxidase. Finally, it has been found to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it is not very chemically reactive, and its reaction rate can be slow.
Orientations Futures
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has a variety of potential future directions. It could be used as a starting material for the synthesis of other compounds, such as drugs or biocatalysts. Additionally, its potential as an inhibitor of cytochrome P450 enzymes could be explored further, in order to develop more effective drugs. Finally, its potential as an antioxidant and anti-inflammatory agent could be studied, in order to develop new treatments for diseases.
Propriétés
IUPAC Name |
1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQSWINFGXVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406659 |
Source


|
| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione | |
CAS RN |
74058-83-6 |
Source


|
| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

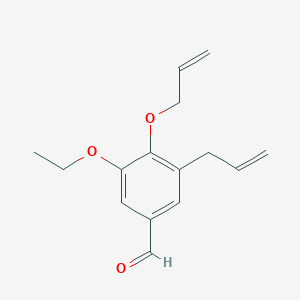
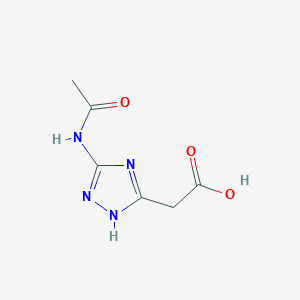
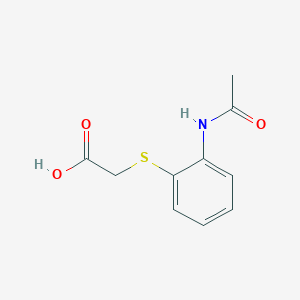
acetic acid](/img/structure/B1275947.png)
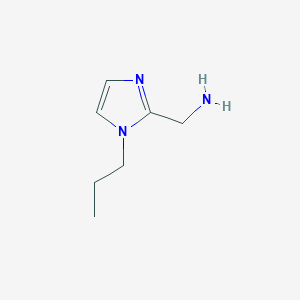

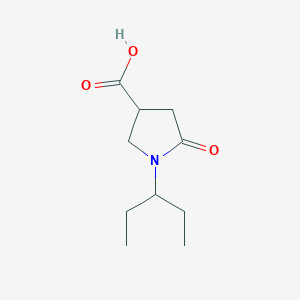

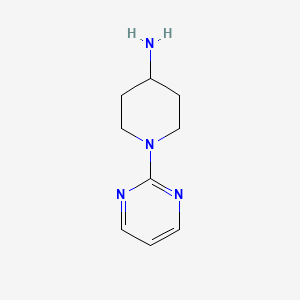
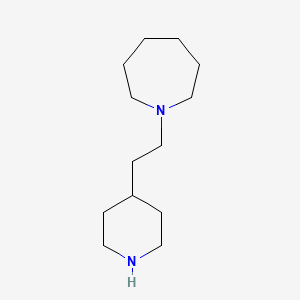
![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
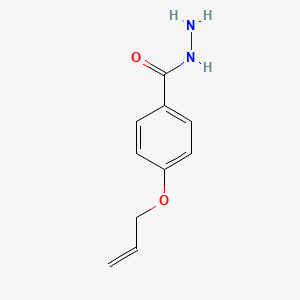
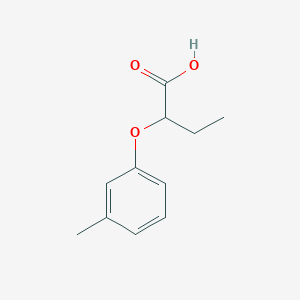
![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)